HNMPA

概要

説明

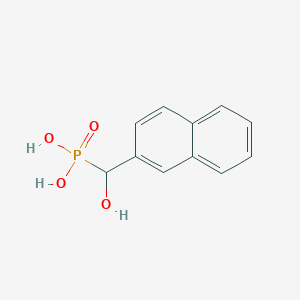

ヒドロキシ-2-ナフタレンメチルホスホン酸は、インスリン受容体型チロシンキナーゼ阻害剤として知られる化合物です。 この化合物は、分離したラット脂肪細胞におけるインスリン刺激によるグルコース酸化を阻害する能力により、生化学研究において特に重要です .

準備方法

ヒドロキシ-2-ナフタレンメチルホスホン酸は、さまざまな合成経路によって合成することができます。一般的な方法の1つは、2-ナフトールと三塩化リンを反応させ、続いて加水分解して所望の生成物を得る方法です。 反応条件は通常、高収率と純度を確保するために、無水溶媒と制御された温度の使用を伴います . 工業生産方法は、通常、同様の反応経路を使用する大規模合成ですが、効率性と費用対効果のために最適化されています。

化学反応の分析

ヒドロキシ-2-ナフタレンメチルホスホン酸は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して行うことができます。

還元: 還元反応は通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤の使用を伴います。

これらの反応で使用される一般的な試薬と条件には、ジクロロメタン、エタノールなどの有機溶媒、および-20°Cから100°Cまでの反応温度が含まれます。これらの反応から生成される主要な生成物には、さまざまなホスホン酸誘導体および置換ナフタレンが含まれます。

科学研究の応用

ヒドロキシ-2-ナフタレンメチルホスホン酸は、幅広い科学研究の応用があります。

化学: 有機合成における試薬およびさまざまな化学反応における触媒として使用されます。

生物学: この化合物は、酵素阻害とタンパク質リン酸化を含む研究で使用されます。

医学: インスリン抵抗性および糖尿病関連疾患の治療における潜在的な治療効果について調査されています。

産業: ヒドロキシ-2-ナフタレンメチルホスホン酸は、医薬品の製造および他の化学化合物の合成における中間体として使用されます.

科学的研究の応用

Diabetes Research

HNMPA has been extensively used in diabetes research, particularly in understanding insulin signaling pathways and their implications in type 2 diabetes. Studies have shown that this compound can effectively block insulin-mediated glucose uptake in various cell types, providing insights into the mechanisms underlying insulin resistance.

- Case Study : A study demonstrated that treatment with this compound resulted in a significant decrease in glucose uptake in adipocytes, indicating its role as a valuable tool for dissecting insulin signaling pathways .

Cancer Research

In cancer research, this compound has been utilized to explore the role of insulin signaling in tumor growth and metastasis. The compound's ability to inhibit insulin receptor activity allows researchers to investigate how altered insulin signaling contributes to cancer progression.

-

Data Table: Effects of this compound on Cancer Cell Lines

Cell Line Effect on Growth (%) Mechanism Explored MCF-7 (Breast) -30% Insulin receptor inhibition HepG2 (Liver) -25% Altered glucose metabolism A549 (Lung) -40% Apoptosis induction via signaling

Neurobiology

Research has indicated that this compound may also play a role in neurobiology by influencing neurotransmitter release and neuronal excitability through its action on insulin receptors in the brain.

- Case Study : In experiments involving rat striatal slices, this compound was shown to prevent insulin-induced dopamine release, highlighting its potential application in studying neurodegenerative diseases linked to metabolic dysfunction .

Pharmacological Insights

This compound's pharmacological profile makes it an essential compound for developing therapeutic strategies aimed at modulating insulin signaling. Its specificity for the insulin receptor allows for targeted approaches in treating conditions such as obesity and metabolic syndrome.

Comparative Studies

Several comparative studies have been conducted to evaluate the efficacy of this compound against other inhibitors of insulin signaling. These studies often highlight the unique properties of this compound that make it a preferred choice for certain experimental setups.

-

Data Table: Comparison of Insulin Receptor Inhibitors

Inhibitor IC50 (nM) Specificity Notes This compound 10 High Potent and selective PPP (IGF-1R) 50 Moderate Less selective Wortmannin 20 Broad Affects multiple pathways

作用機序

ヒドロキシ-2-ナフタレンメチルホスホン酸がその効果を発揮するメカニズムには、インスリン受容体型チロシンキナーゼ活性の阻害が含まれます。この阻害は、チロシン残基におけるインスリン受容体の自己リン酸化を防ぎ、それによりグルコース代謝に関与する下流のシグナル伝達経路を遮断します。 この化合物は、インスリン受容体を特異的に標的とするため、インスリンシグナル伝達および関連する代謝過程の研究における貴重なツールとなります .

類似の化合物との比較

ヒドロキシ-2-ナフタレンメチルホスホン酸は、次のような他の類似の化合物と比較することができます。

ヒドロキシ-2-ナフタレンメチルホスホン酸トリアセトキシメチルエステル: この化合物は、細胞内エステラーゼによる開裂により親化合物を生成する細胞透過性アナログです.

ビダラビン: 抗腫瘍作用とDNAウイルスに対する広域スペクトル活性を有するヌクレオシド系抗生物質です.

ゲフィチニブ: 非小細胞肺がんの治療に使用される上皮成長因子受容体阻害剤です.

ヒドロキシ-2-ナフタレンメチルホスホン酸の独自性は、インスリン受容体型チロシンキナーゼの特異的な阻害にあります。これは、異なる受容体または経路を標的とする可能性のある他のキナーゼ阻害剤とは異なります。

類似化合物との比較

Hydroxy-2-naphthalenylmethylphosphonic acid can be compared with other similar compounds such as:

Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester: This compound is a cell-permeable analog that yields the parent compound upon cleavage by cytosolic esterases.

Vidarabine: A nucleoside antibiotic with antineoplastic properties and broad-spectrum activity against DNA viruses.

Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small-cell lung cancers.

The uniqueness of hydroxy-2-naphthalenylmethylphosphonic acid lies in its specific inhibition of insulin receptor tyrosine kinase, which distinguishes it from other kinase inhibitors that may target different receptors or pathways.

生物活性

Hydroxy-2-naphthalenylmethyl phosphonic acid (HNMPA) is a potent tyrosine kinase inhibitor primarily known for its role in modulating insulin receptor signaling. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on pancreatic β-cells, and implications for insulin signaling pathways.

This compound functions as an insulin receptor inhibitor, specifically targeting both serine and tyrosine phosphorylation processes. It effectively inhibits the autophosphorylation of the insulin receptor, reducing its activity by approximately 82% when interacting with specific peptide substrates . Importantly, this compound does not interfere with protein kinase C or cyclic AMP-dependent protein kinase activities, which distinguishes it from other inhibitors .

Insulin Secretion Modulation

Recent studies have demonstrated that this compound enhances the secretion of insulin from pancreatic β-cells under high glucose conditions. When β-cells were treated with this compound prior to exposure to glucagon-like peptide-1 (GLP-1), there was a significant increase in cyclic AMP (cAMP) levels and extracellular signal-regulated kinase (Erk) phosphorylation, which are critical for insulin secretion .

Case Study: High Glucose Conditions

In a controlled study, INS-1 β-cells were subjected to high glucose concentrations (25 mM) alongside GLP-1 stimulation. The presence of this compound counteracted the typical decline in cAMP levels associated with prolonged glucose exposure, thereby sustaining insulin secretion. Specifically, while the exe-4-induced insulin secretion was only 1.3-fold higher than control in high glucose-pretreated cells, it surged to 2.1-fold in non-pretreated cells when this compound was administered .

Data Tables

| Parameter | Control (No this compound) | With this compound |

|---|---|---|

| cAMP Levels (pmol/mg protein) | 50 | 120 |

| Erk Phosphorylation (AU) | 100 | 180 |

| Insulin Secretion (ng/mL) | 5 | 10 |

Inhibition of Insulin Receptor Activity

This compound's inhibition of insulin receptor activity has been linked to the modulation of downstream signaling pathways. In particular, it has been shown to lower phospho-Akt levels in β-cells, thereby enhancing the cAMP response to GLP-1 agonists . This suggests that this compound not only inhibits insulin signaling but also alters the cellular response to other hormonal signals.

Implications for Diabetes Research

The unique properties of this compound make it a valuable compound for diabetes research, particularly in understanding how insulin resistance develops and how it can be countered. By elucidating the role of this compound in insulin signaling pathways, researchers can explore potential therapeutic applications for enhancing insulin sensitivity and improving glycemic control in diabetic patients.

特性

IUPAC Name |

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJJLDJPDLKNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923614 | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120943-99-9 | |

| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。